molecular formula C15H19NO3 B8333589 Benzyl 3-formylazepane-1-carboxylate

Benzyl 3-formylazepane-1-carboxylate

Cat. No.: B8333589
M. Wt: 261.32 g/mol
InChI Key: QYVURVPWVKABAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-formylazepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepane is a seven-membered heterocyclic compound containing one nitrogen atom. The presence of the formyl group (–CHO) and the benzyl ester group (–COOCH2Ph) in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-formylazepane-1-carboxylate typically involves the following steps:

    Formation of Azepane Ring: The azepane ring can be synthesized through various methods, including cyclization of appropriate precursors.

    Introduction of Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

    Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-formylazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Carboxy-azepane-1-carboxylic acid benzyl ester.

    Reduction: 3-Hydroxymethyl-azepane-1-carboxylic acid benzyl ester.

    Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-formylazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study the biological activity of azepane derivatives.

    Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-formylazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    3-Formyl-azepane-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester group.

    3-Formyl-azepane-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester group.

Uniqueness

Benzyl 3-formylazepane-1-carboxylate is unique due to the presence of the benzyl ester group, which can influence its reactivity and biological activity. The benzyl group can provide additional steric hindrance and electronic effects compared to methyl or ethyl esters.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 3-formylazepane-1-carboxylate

InChI

InChI=1S/C15H19NO3/c17-11-14-8-4-5-9-16(10-14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2

InChI Key

QYVURVPWVKABAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC(C1)C=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dess-Martin periodinane (2.78 g, 6.56 mmol) was slowly added to a stirring 0° C. solution of 3-hydroxymethyl-azepane-1-carboxylic acid benzyl ester (146) (1.2516 g, 5.02 mmol) in CH2Cl2 (18.2 mL). The reaction was stirred for 1 hour until the reaction was judged complete by HPLC. The reaction was concentrated in vacuo, and a minimal amount of CH2Cl2 was added. Et2O was added to precipitate the periodinane by-product, and the reaction was filtered, concentrated, and immediately purified through an automated silica get column with 1:1 Hexanes:EtOAc to obtain pure 3-formyl-azepane-1-carboxylic acid benzyl ester (147) (0.3086 g) in 62% yield.
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
3-hydroxymethyl-azepane-1-carboxylic acid benzyl ester
Quantity
1.2516 g
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dess-Martin periodinane (2.78 g, 6.56 mmol) was slowly added to a stirring 0° C. solution of 3-hydroxymethyl-azepane-1-carboxylic acid benzyl ester (146) (1.2516 g, 5.02 mmol) in CH2Cl2 (18.2 mL). The reaction was stirred for 1 hour until the reaction was judged complete by HPLC. The reaction was concentrated in vacuo, and a minimal amount of CH2Cl2 was added. Et2O was added to precipitate the periodinane by-product, and the reaction was filtered, concentrated, and immediately purified through an automated silica gel column with 1:1 Hexanes:EtOAc to obtain pure 3-formyl-azepane-1-carboxylic acid benzyl ester (147) (0.3086 g) in 62% yield.
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
3-hydroxymethyl-azepane-1-carboxylic acid benzyl ester
Quantity
1.2516 g
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
solvent
Reaction Step One

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